molecular formula C6H6ClNO2 B3053732 3-Hydroxypicolinaldehyde hydrochloride CAS No. 55680-57-4

3-Hydroxypicolinaldehyde hydrochloride

Cat. No.: B3053732
CAS No.: 55680-57-4
M. Wt: 159.57
InChI Key: NCIFDJVGEHGFTA-UHFFFAOYSA-N
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Description

3-Hydroxypicolinaldehyde hydrochloride: is a chemical compound with the molecular formula C6H6ClNO2 . It is a derivative of picolinaldehyde, where the hydroxyl group is positioned at the third carbon of the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxypicolinaldehyde hydrochloride typically involves the hydroxylation of picolinaldehyde. One common method includes the reaction of picolinaldehyde with a hydroxylating agent under controlled conditions to introduce the hydroxyl group at the desired position. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction temperatures and pressures can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxypicolinaldehyde hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Hydroxypicolinaldehyde hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxypicolinaldehyde hydrochloride involves its interaction with specific molecular targets. The hydroxyl and aldehyde groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 3-Hydroxypicolinaldehyde hydrochloride is unique due to its specific positioning of the hydroxyl group and the presence of the hydrochloride salt, which can influence its solubility and reactivity compared to its analogs .

Biological Activity

3-Hydroxypicolinaldehyde hydrochloride (HPH) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of picolinaldehyde, characterized by the presence of a hydroxyl group at the 3-position of the pyridine ring. Its chemical formula is C₆H₆ClNO₂, and it is often used in the synthesis of various bioactive compounds.

Acetylcholinesterase Reactivation

One of the notable biological activities of HPH is its role as a reactivator of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Research indicates that compounds similar to HPH can effectively reactivate AChE inhibited by organophosphates, which are commonly found in pesticides and nerve agents. The mechanism involves binding to the phosphylated serine residue near the active site of AChE, facilitating the release of the inhibitor and restoring enzymatic activity .

Biological Activity Overview

Biological Activity Description
AChE Reactivation Reactivates AChE inhibited by organophosphates, enhancing neurotransmission.
Anticancer Properties Exhibits potential in inhibiting cancer cell proliferation through metal chelation.
Antimicrobial Activity Shows activity against various bacterial strains, indicating potential as an antimicrobial agent.

Case Studies and Research Findings

  • AChE Reactivation Studies
    • A study demonstrated that HPH derivatives could significantly reactivate AChE inhibited by organophosphate compounds, with varying efficacy based on structural modifications. The half-maximal inhibitory concentration (IC50) values were determined, indicating effective reactivation capabilities .
  • Anticancer Activity
    • Research has indicated that HPH may act as an iron chelator, which can inhibit cancer cell proliferation. In vitro studies showed that HPH reduced iron availability to cancer cells, leading to decreased growth rates compared to normal cells . This highlights its potential as a therapeutic agent in oncology.
  • Antimicrobial Studies
    • Preliminary investigations into the antimicrobial properties of HPH revealed activity against several bacterial strains, suggesting its utility in developing new antimicrobial therapies .

Safety and Toxicity

While HPH shows promise in various biological activities, it is essential to consider its safety profile. Toxicological assessments indicate that while HPH exhibits some cytotoxic effects at high concentrations, it remains relatively safe at therapeutic doses. Further studies are required to establish comprehensive safety data for clinical applications.

Properties

IUPAC Name

3-hydroxypyridine-2-carbaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2.ClH/c8-4-5-6(9)2-1-3-7-5;/h1-4,9H;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCIFDJVGEHGFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20856945
Record name 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55680-57-4
Record name 3-Hydroxypyridine-2-carbaldehyde--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20856945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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